molecular formula C11H12ClNO4 B3119494 Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate CAS No. 251310-51-7

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate

Cat. No.: B3119494
CAS No.: 251310-51-7
M. Wt: 257.67 g/mol
InChI Key: UAMXCZPAQVANPU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a furan ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-(2-thienylcarbonyl)-2-pyrrolidinecarboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 4-chloro-1-(2-pyridylcarbonyl)-2-pyrrolidinecarboxylate: Similar structure but with a pyridine ring instead of a furan ring.

    Methyl 4-chloro-1-(2-phenylcarbonyl)-2-pyrrolidinecarboxylate: Similar structure but with a phenyl ring instead of a furan ring.

Uniqueness

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-chloro-1-(furan-2-carbonyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-16-11(15)8-5-7(12)6-13(8)10(14)9-3-2-4-17-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMXCZPAQVANPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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